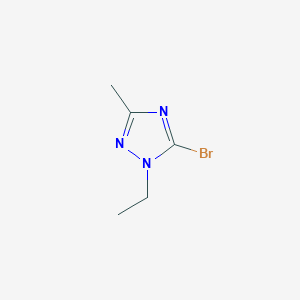

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-ethyl-3-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNTLIIWBGSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in numerous pharmacologically active agents, exhibiting a wide array of biological activities.[1][2][3] This guide details a plausible and efficient synthetic pathway, discusses the critical aspects of regioselectivity in N-alkylation, and provides a thorough framework for the structural elucidation and purity assessment of the target molecule using modern spectroscopic and analytical techniques. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel triazole-based compounds.

Introduction: The Significance of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its unique physicochemical properties.[3] These properties include metabolic stability, the capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating broad-spectrum biological activities including antifungal, anticancer, antiviral, and antibacterial effects.[2][3]

Marketed drugs such as the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin, feature the 1,2,4-triazole core, highlighting its importance in addressing significant global health challenges.[1][3] The introduction of a bromine atom onto the triazole ring, as in the target molecule this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.[4] The N-ethyl and C-methyl substituents fine-tune the lipophilicity and steric profile of the molecule, which can significantly impact its interaction with biological targets.

This guide provides a detailed exploration of a logical synthetic route to this compound and a comprehensive strategy for its characterization, thereby empowering researchers to confidently synthesize and validate this valuable chemical entity.

Proposed Synthesis of this compound

A logical and efficient approach to the synthesis of this compound involves a two-step process starting from the commercially available 3-methyl-1H-1,2,4-triazole. The proposed synthetic pathway is outlined below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 3-Methyl-1H-1,2,4-triazole

The first step involves the bromination of 3-methyl-1H-1,2,4-triazole to yield 3-bromo-5-methyl-1H-1,2,4-triazole. N-Bromosuccinimide (NBS) is a suitable and widely used reagent for the bromination of heterocyclic compounds. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile under reflux conditions.

Reaction: 3-Methyl-1H-1,2,4-triazole + N-Bromosuccinimide (NBS) → 3-Bromo-5-methyl-1H-1,2,4-triazole

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. It is easier to handle than liquid bromine and often leads to cleaner reactions with fewer byproducts. The reaction proceeds via a radical mechanism when initiated by light or a radical initiator, or an ionic mechanism in the presence of an acid catalyst. For the bromination of electron-rich heterocycles, the reaction can proceed without an initiator.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is relatively inert under the reaction conditions and effectively solubilizes the starting materials. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Step 2: N-Ethylation of 3-Bromo-5-methyl-1H-1,2,4-triazole

The second step is the N-ethylation of 3-bromo-5-methyl-1H-1,2,4-triazole using an ethylating agent such as ethyl iodide in the presence of a base. This step is crucial as the regioselectivity of the alkylation determines the final product.

Reaction: 3-Bromo-5-methyl-1H-1,2,4-triazole + Ethyl Iodide → this compound

Causality behind Experimental Choices and Regioselectivity:

-

Ethyl Iodide: Ethyl iodide is a reactive ethylating agent suitable for N-alkylation reactions.

-

Base (e.g., K₂CO₃): A base is required to deprotonate the N-H of the triazole ring, generating the more nucleophilic triazolate anion, which then attacks the ethyl iodide. Potassium carbonate is a commonly used, inexpensive, and moderately strong base for such reactions.

-

Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation of the base and leaving the anion more reactive.

-

Regioselectivity: The alkylation of unsymmetrically substituted 1,2,4-triazoles can potentially yield a mixture of N1, N2, and N4 isomers. However, the regioselectivity is influenced by several factors, including the nature of the substituents on the triazole ring, the alkylating agent, the solvent, and the base used. In the case of 3-bromo-5-methyl-1H-1,2,4-triazole, alkylation is expected to occur preferentially at the N1 position due to a combination of electronic and steric factors. The N1 position is generally more nucleophilic and sterically accessible compared to the N2 and N4 positions. While a mixture of isomers is possible, the N1-alkylated product is often the major product in such reactions. Purification by column chromatography is typically employed to isolate the desired isomer.

Detailed Experimental Protocols

The following protocols are representative methods based on established procedures for the synthesis of similar 1,2,4-triazole derivatives. Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole

-

To a solution of 3-methyl-1H-1,2,4-triazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the residue, add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methyl-1H-1,2,4-triazole.

Synthesis of this compound

-

To a solution of 3-bromo-5-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to isolate this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (on triazole) | ~2.4-2.6 | Singlet | - | 3H |

| CH₂ (ethyl) | ~4.1-4.3 | Quartet | ~7.2 | 2H |

| CH₃ (ethyl) | ~1.4-1.6 | Triplet | ~7.2 | 3H |

Note: Chemical shifts are predictions based on data for similar N-ethylated 1,2,4-triazole derivatives and may vary depending on the solvent and other factors.[5][6]

Expected ¹³C NMR Data: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N (C3) | ~155-158 |

| C-Br (C5) | ~145-148 |

| CH₂ (ethyl) | ~40-42 |

| CH₃ (on triazole) | ~14-16 |

| CH₃ (ethyl) | ~13-15 |

Note: Chemical shifts are predictions and should be confirmed by experimental data.[1][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₈BrN₃), the expected molecular weight is approximately 190.0 g/mol for the ⁷⁹Br isotope and 192.0 g/mol for the ⁸¹Br isotope.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkylated triazoles include the loss of the alkyl group and cleavage of the triazole ring. The presence of bromine will also influence the fragmentation, with the loss of a bromine radical or HBr being possible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Data:

| Functional Group | Expected Absorption (cm⁻¹) |

| C-H (aliphatic) | 2850-3000 |

| C=N (triazole ring) | 1550-1650 |

| C-N (triazole ring) | 1200-1400 |

| C-Br | 500-600 |

Note: These are general ranges and the exact peak positions may vary.

Physical Characterization

-

Melting Point: A sharp melting point is indicative of a pure crystalline solid.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which should be in close agreement with the calculated values for the molecular formula C₅H₈BrN₃.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound

| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |

| 1 | 3-Methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | 1.0 |

| 1 | N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.1 |

| 2 | 3-Bromo-5-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | 161.99 | 1.0 |

| 2 | Ethyl Iodide | C₂H₅I | 155.97 | 1.2 |

| 2 | Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |

Visualization of Key Relationships

Caption: Workflow for the purification and characterization of the synthesized compound.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of this compound. By providing a detailed rationale for the chosen synthetic strategy and a comprehensive plan for structural verification, this document serves as a practical resource for researchers in the field of medicinal chemistry. The successful synthesis and purification of this versatile building block will undoubtedly facilitate the discovery of new and improved 1,2,4-triazole-based therapeutic agents.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). Molecules. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). Indus Journal of Bioscience Research. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2015). ResearchGate. [Link]

-

1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2021). National Center for Biotechnology Information. [Link]

-

One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2020). National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

-

Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2022). CORE. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. [Link]

-

Synthesis of 1,3,5‐trisubstituted‐1,2,4‐triazole. (n.d.). ResearchGate. [Link]

-

Supporting Information. (2007). Wiley-VCH. [Link]

-

Synthesis and Characterization of Multisubstituted 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry. [Link]

-

A Practical Methylation Procedure for (1H)-1,2,4-Triazole. (2007). Defense Technical Information Center. [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2007). ResearchGate. [Link]

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][5][7]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][5][7]triazole-6(5H). (2021). Semantic Scholar. [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Center for Biotechnology Information. [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). National Center for Biotechnology Information. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2020). ACS Publications. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo. [Link]

-

¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). ResearchGate. [Link]

-

Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... (n.d.). ResearchGate. [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

-

Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. (n.d.). The Royal Society of Chemistry. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2021). MDPI. [Link]

-

Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018). ResearchGate. [Link]

-

Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2019). ScienceDirect. [Link]

-

Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. (2009). PubMed. [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). ResearchGate. [Link]

-

5-bromo-1-ethyl-1h-1,2,3-triazole. (n.d.). PubChem. [Link]

-

4-bromo-1-ethyl-1h-1,2,3-triazole. (n.d.). PubChem. [Link]

-

1H-1,2,4-Triazole, 3-bromo-5-methyl-. (n.d.). PubChem. [Link]

-

1H-[1][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2020). SciELO. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

-

Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). National Center for Biotechnology Information. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2018). MDPI. [Link]

-

Synthesis and crystal structures of Dibromo-Triazoles and their Amination. (2020). Beijing Institute of Technology. [Link]

Sources

- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. isres.org [isres.org]

Spectroscopic Characterization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (CAS 1638221-51-8): A Technical Guide

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (CAS 1638221-51-8) represents a class of halogenated triazoles with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities. The introduction of a bromine atom, an ethyl group, and a methyl group to this core structure offers nuanced modulation of its physicochemical and pharmacological properties.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the characterization of this compound. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and extensive data from analogous substituted 1,2,4-triazoles to predict and interpret the expected spectroscopic data. This approach is designed to equip researchers with the foundational knowledge to anticipate, acquire, and analyze the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related molecules.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. The rationale behind these predictions is grounded in the electronic environment of the molecule and empirical data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is expected to be relatively simple, displaying signals corresponding to the ethyl and methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the bromine atom.

-

Ethyl Group Protons: The ethyl group attached to the nitrogen at position 1 will exhibit a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are directly attached to the electron-withdrawing triazole ring, leading to a downfield shift, predicted to be in the range of δ 4.0 - 4.5 ppm . This signal will be split into a quartet by the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear further upfield, likely around δ 1.3 - 1.6 ppm , as a triplet due to coupling with the methylene protons.

-

Methyl Group Protons: The methyl group at position 3 of the triazole ring is also influenced by the aromatic and electron-withdrawing character of the ring. Its protons are expected to resonate as a singlet in the range of δ 2.3 - 2.6 ppm .

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (Triazole Ring) | 150 - 155 | Attached to a methyl group and two nitrogen atoms within the aromatic ring. |

| C5 (Triazole Ring) | 140 - 145 | Directly bonded to the electronegative bromine atom, causing a significant downfield shift. |

| Methylene (-CH₂-) | 45 - 50 | Attached to the nitrogen of the triazole ring. |

| Methyl (-CH₃ at C3) | 12 - 16 | A typical upfield chemical shift for a methyl group on an aromatic ring. |

| Methyl (-CH₃ of ethyl) | 14 - 18 | Standard aliphatic methyl carbon chemical shift. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the triazole ring and its substituents.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 3000 | C-H stretch (aliphatic) | Medium |

| 1600 - 1650 | C=N stretch (triazole ring) | Medium to Strong |

| 1400 - 1500 | C-N stretch (triazole ring) | Medium to Strong |

| 1000 - 1200 | C-Br stretch | Medium |

The presence of characteristic absorption bands for the C=N and C-N stretching within the triazole ring provides strong evidence for the heterocyclic core.[1] The aliphatic C-H stretching vibrations confirm the presence of the ethyl and methyl groups.

Experimental Protocol for IR Data Acquisition (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Logic

Caption: Relationship between molecular structure and IR absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The nominal molecular weight is approximately 204 g/mol . Therefore, peaks would be expected at m/z 204 and 206 .

-

Major Fragmentation Pathways:

-

Loss of an ethyl group: A significant fragment would likely correspond to the loss of the ethyl group (C₂H₅, 29 Da), resulting in peaks at m/z 175 and 177 .

-

Loss of a methyl group: Loss of the methyl group (CH₃, 15 Da) would lead to peaks at m/z 189 and 191 .

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 125 .

-

Experimental Protocol for MS Data Acquisition (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source (typically 70 eV) to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The structural confirmation of this compound is readily achievable through a combination of NMR, IR, and mass spectrometry. This guide provides a robust framework of the expected spectroscopic data based on the known behavior of structurally similar compounds. By understanding the underlying principles and the predicted spectral features, researchers and drug development professionals can confidently approach the synthesis and characterization of this and other novel triazole derivatives, accelerating the pace of discovery.

References

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

Sources

"5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole structural analysis"

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide presents a comprehensive, multi-technique framework for the definitive structural elucidation of this compound, a representative halogenated derivative. As many novel heterocyclic compounds are synthesized, a systematic and robust analytical strategy is paramount for unambiguous characterization, forming the foundation for understanding structure-activity relationships (SAR) and advancing drug development programs.[3] This document provides not only the procedural steps for analysis but also the underlying scientific rationale for the selection of each technique, reflecting an integrated approach that combines spectroscopic, spectrometric, and crystallographic methods to ensure the highest degree of scientific integrity.

Molecular Identity and Physicochemical Profile

Prior to commencing any experimental analysis, it is crucial to establish the theoretical physicochemical properties of the target molecule. This foundational data informs the selection of appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

The structure of this compound is defined by a central 1,2,4-triazole ring substituted at the 1-position with an ethyl group, the 3-position with a methyl group, and the 5-position with a bromine atom.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈BrN₃ | Elemental Composition |

| Molecular Weight | 190.04 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| SMILES | CCN1C(C)=NC(Br)=N1 | Structure to SMILES |

| InChIKey | (Predicted) | Structure to InChIKey |

Synthesis, Purification, and Quality Control Workflow

A robust structural analysis is contingent upon the purity of the analyte. The synthesis of N-substituted 1,2,4-triazoles can yield isomeric impurities that may confound spectroscopic interpretation.[4] Therefore, a rigorous purification step, typically employing High-Performance Liquid Chromatography (HPLC), is a mandatory prerequisite to all subsequent characterization experiments.

Caption: General workflow from synthesis to structural analysis.

Protocol: HPLC Purity Assessment

-

Rationale: To confirm the sample is a single, pure compound, ensuring that all subsequent analytical data is representative of the target molecule.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan (e.g., 220 nm).

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.

-

Inject 5-10 µL onto the column.

-

Run a gradient elution (e.g., 5% to 95% B over 15 minutes) to ensure all potential impurities are eluted.

-

Analyze the resulting chromatogram. A pure sample should yield a single major peak, ideally with >98% of the total integrated area.

-

Spectroscopic Elucidation

Spectroscopy provides the fundamental framework of the molecular structure by probing the chemical environment of atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution.[5][6] It provides detailed information about the number and type of protons and carbons and how they are connected.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H | ~4.2 | Quartet (q) | 2H | N-CH₂ -CH₃ | Methylene protons adjacent to a nitrogen atom and coupled to a methyl group. |

| ~2.5 | Singlet (s) | 3H | C3-CH₃ | Methyl group attached to the triazole ring, no adjacent protons for coupling. | |

| ~1.5 | Triplet (t) | 3H | N-CH₂-CH₃ | Terminal methyl protons of the ethyl group, coupled to the adjacent methylene group. | |

| ¹³C | ~155 | Singlet | - | C 3-CH₃ | Carbon of the triazole ring bonded to the methyl group.[7][8] |

| ~145 | Singlet | - | C 5-Br | Carbon of the triazole ring bonded to the electronegative bromine atom.[7][8] | |

| ~45 | Singlet | - | N-CH₂ -CH₃ | Methylene carbon of the ethyl group. | |

| ~15 | Singlet | - | C3-CH₃ | Methyl carbon attached to the triazole ring. | |

| ~14 | Singlet | - | N-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[9][10]

-

Rationale: For this molecule, IR serves to confirm the presence of aliphatic C-H bonds and the triazole core, while also confirming the absence of functionalities from potential starting materials (e.g., a broad N-H stretch if the N1 position were unsubstituted).

-

Expected Absorptions:

-

2950-3000 cm⁻¹: C-H stretching vibrations from the ethyl and methyl groups.

-

1550-1650 cm⁻¹: C=N stretching vibrations characteristic of the triazole ring.

-

1400-1500 cm⁻¹: C-N stretching vibrations within the ring system.

-

Below 800 cm⁻¹: C-Br stretching vibration.

-

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.[11] Fragmentation patterns also provide valuable clues that corroborate the proposed structure.

-

Rationale: The key diagnostic feature for this molecule is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13] This results in a characteristic pair of peaks (M⁺ and M⁺+2) in the mass spectrum that are of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.

Caption: Plausible ESI-MS fragmentation pathways for the target molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer capable of high-resolution measurements.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Ionization: Use positive mode Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Analysis:

-

Identify the molecular ion cluster for [M+H]⁺ and confirm the ~1:1 intensity ratio for the peaks separated by 2 Da.

-

Measure the exact mass of the monoisotopic peak and use software to calculate the elemental composition. The calculated formula should match C₅H₈BrN₃ with an error of less than 5 ppm.

-

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state and confirming the connectivity and isomeric form without ambiguity.[15][16][17]

Caption: Workflow for single-crystal X-ray crystallography analysis.

Protocol: Crystallographic Analysis Workflow

-

Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. This is typically achieved by dissolving the purified compound in a minimal amount of a suitable solvent and allowing for slow evaporation, vapor diffusion, or solvent layering to induce crystallization.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated while diffraction data (the positions and intensities of thousands of reflections) are collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a model providing precise bond lengths, bond angles, and the overall 3D structure of the molecule.

Conclusion

The structural analysis of a novel or sparsely documented molecule like this compound demands a rigorous, integrated analytical strategy. No single technique is sufficient. The process begins with ensuring absolute purity via chromatography. It proceeds with the assembly of the molecular framework using NMR, confirmation of molecular weight and elemental formula by HRMS, and identification of functional groups with IR. Finally, the structure is unequivocally confirmed in three dimensions through X-ray crystallography. This self-validating system of orthogonal techniques provides the highest level of confidence required by researchers, scientists, and drug development professionals to make informed decisions in their scientific endeavors.

References

-

Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality. URL: [Link]

-

[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu. URL: [Link]

-

Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. ResearchGate. URL: [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. URL: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. URL: [Link]

-

Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium. Inorganic Chemistry. URL: [Link]

-

Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. URL: [Link]

-

Crystal Structures of two Triazole Derivatives. ResearchGate. URL: [Link]

-

Triticonazole Enantiomers: Separation by Supercritical Fluid Chromatography and the Effect of the Chromatographic Conditions. PubMed. URL: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. URL: [Link]

-

Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.com. URL: [Link]

-

1,2,4-Triazole. SpectraBase. URL: [Link]

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI. URL: [Link]

-

Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. URL: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. URL: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. URL: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). URL: [Link]

-

5-bromo-4-methyl-1H-1,2,3-triazole. PubChem. URL: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. URL: [Link]

-

Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. URL: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. URL: [Link]

-

X-ray crystallography experimental details. ResearchGate. URL: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. URL: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. URL: [Link]

-

Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. URL: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES Publishing. URL: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. URL: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research. URL: [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). URL: [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. ijsr.net [ijsr.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Pivotal Role of the Bromine Atom in the Functionalization of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties.[1][2] This guide focuses on the reactivity of a specific, yet versatile, derivative: 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole. The bromine atom at the C5 position serves as a highly effective synthetic handle, enabling a diverse array of chemical transformations. This document provides an in-depth exploration of the reactivity of this bromine atom, detailing its participation in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. Each section integrates mechanistic insights with field-proven experimental protocols, offering a comprehensive resource for researchers leveraging this building block in drug discovery and materials science.

Introduction: The Significance of the 1,2,4-Triazole Core

The five-membered 1,2,4-triazole ring, containing three nitrogen atoms and two carbon atoms, is a bioisostere for amide and ester groups, capable of hydrogen bonding, and metabolically stable.[1] These characteristics have led to its incorporation into a wide range of clinically successful drugs with diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2][3][4] Notable examples include the antifungal agents Fluconazole and Voriconazole, and the antiviral drug Ribavirin.[1][2][4][5] The functionalization of the triazole core is paramount to modulating its biological activity, and the introduction of a halogen, such as bromine, provides a key entry point for synthetic diversification.

The subject of this guide, this compound, possesses a strategically placed bromine atom. The electron-withdrawing nature of the triazole ring activates this C5 position, facilitating the displacement of the bromide ion.[6] This inherent reactivity makes it a valuable intermediate for introducing a wide range of functionalities.

Synthesis of this compound

The synthesis of the title compound typically involves the cyclization of appropriate precursors to form the 1-ethyl-3-methyl-1H-1,2,4-triazole core, followed by regioselective bromination at the C5 position. A general and effective method for the bromination of 1-substituted-1H-1,2,4-triazoles utilizes N-bromosuccinimide (NBS).[6]

Experimental Protocol: Bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole

Objective: To synthesize this compound.

Materials:

-

1-ethyl-3-methyl-1H-1,2,4-triazole

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (catalyst, if using CCl₄)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-1,2,4-triazole (1.0 eq) in CCl₄ or CH₃CN.

-

Add N-bromosuccinimide (1.05 eq) to the solution. If using CCl₄, add a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C5-H proton signal in the ¹H NMR spectrum is a key indicator of successful bromination.

Reactivity of the Bromine Atom

The bromine atom at the C5 position of this compound is the focal point of its synthetic utility. Its reactivity is primarily governed by the electron-deficient nature of the triazole ring, which makes the C5 carbon susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed processes.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing character of the triazole ring system facilitates the displacement of the bromide by a variety of nucleophiles.[6] This reaction, proceeding through a Meisenheimer-like intermediate, is a powerful tool for introducing diverse functional groups.

Mechanism of SNAr:

The SNAr reaction is typically a two-step process:

-

Addition: The nucleophile attacks the electron-deficient C5 carbon, breaking the aromaticity of the triazole ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the triazole ring is restored.

The rate-determining step is usually the initial nucleophilic attack.[7] Therefore, the reactivity is enhanced by the electron-withdrawing nature of the triazole ring and the presence of a good leaving group (bromide).

Caption: Generalized SNAr mechanism.

Common Nucleophiles:

-

Alkoxides (RO⁻)

-

Thiolates (RS⁻)

-

Amines (R₂NH)

-

Azides (N₃⁻)

-

Cyanides (CN⁻)

Experimental Protocol: SNAr with Sodium Methoxide

Objective: To synthesize 5-methoxy-1-ethyl-3-methyl-1H-1,2,4-triazole.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH) or a polar aprotic solvent like DMF or DMSO

-

Standard work-up reagents

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol or DMF.

-

Add sodium methoxide (1.1-1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Self-Validation: Successful substitution is confirmed by the disappearance of the starting material on TLC and the appearance of a new product spot. Characterization by NMR will show the presence of a methoxy group signal, and mass spectrometry will confirm the expected molecular weight.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the triazole ring is an excellent participant in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[8]

General Reaction Scheme:

Catalyst System:

-

Palladium Source: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃

-

Ligand: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), or other specialized phosphine ligands.

-

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is crucial for introducing alkynyl moieties.

General Reaction Scheme:

Catalyst System:

-

Palladium Source: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄

-

Copper(I) Co-catalyst: CuI

-

Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It allows for the synthesis of a wide range of N-arylated triazoles.

General Reaction Scheme:

Caption: Metal-halogen exchange and electrophilic quench.

Common Electrophiles:

-

Aldehydes and ketones

-

Carbon dioxide (to form a carboxylic acid)

-

Alkyl halides

-

Disulfides

Experimental Protocol: Lithiation and Quenching with Acetone

Objective: To synthesize 2-(1-ethyl-3-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol.

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Saturated ammonium chloride solution

-

Standard work-up and purification supplies

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add acetone (1.2 eq) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Self-Validation: Successful reaction is indicated by the consumption of the starting material and the formation of a new, more polar product on TLC. NMR spectroscopy will show the characteristic signals of the newly formed isopropanol group, and the absence of the C5-H signal.

Comparative Reactivity and Strategic Considerations

| Reaction Type | Key Reagents | Bond Formed | Typical Conditions | Advantages | Limitations |

| SNAr | Nucleophile, Base | C-Nu | Room temp. to moderate heating | Metal-free, wide range of nucleophiles | Limited to strong nucleophiles |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base | C-C (Aryl, Vinyl) | 80-100 °C | Broad substrate scope, functional group tolerance | Requires pre-functionalized coupling partners |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) | Room temp. to 60 °C | Direct introduction of alkynes | Sensitive to oxygen, potential for homocoupling |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | C-N | 80-120 °C | Wide range of amines, including hindered ones | Requires specialized ligands, strong base |

| Metal-Halogen Exchange | n-BuLi, Electrophile | C-E | -78 °C | Access to otherwise difficult-to-make derivatives | Requires cryogenic temperatures, sensitive to moisture |

Conclusion

The bromine atom in this compound is a versatile and reactive handle that enables a vast array of chemical transformations. Its susceptibility to nucleophilic aromatic substitution, its reliability in palladium-catalyzed cross-coupling reactions, and its ability to undergo metal-halogen exchange make it an invaluable building block in the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this bromine atom is key to unlocking the full potential of the 1,2,4-triazole scaffold. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the strategic design and execution of synthetic routes involving this pivotal intermediate.

References

- BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.

- BenchChem. (n.d.). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.

- Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

- BenchChem. (n.d.). 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.

- Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry.

- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ResearchGate.

- PrepChem. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.

- Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry.

- PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole.

- (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.

- Begley, M. J., et al. (2018). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chemistry – A European Journal.

- Begley, M. J., et al. (1988). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

- (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Echemi. (n.d.). Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.

- (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Preprints.org.

- CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.

- Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.

- Wikipedia. (n.d.). Sonogashira coupling.

- Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

- Borra, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

- Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed.

- (n.d.). the sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. ResearchGate.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.

- Smolecule. (n.d.). lithium(1+)3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate.

- Dar'in, D., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry.

- Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. NIH.

- Winstone, T. L., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central.

- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.

- Singh, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

- ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.

- ChemScene. (n.d.). 5-bromo-1-methyl-1,2,4-triazole.

- (n.d.). Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram.

- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Introduction: The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural features, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, have cemented its status as a "privileged scaffold" in drug discovery.[1] This unique combination of properties allows 1,2,4-triazole derivatives to interact with a wide array of biological targets with high affinity and specificity, leading to a broad spectrum of pharmacological activities.[2][3] Clinically successful drugs spanning antifungal, antiviral, and anticancer therapies, such as fluconazole, ribavirin, and letrozole, all feature this versatile core, underscoring its therapeutic importance.[4]

This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of activities to delve into the causality behind experimental designs, offering detailed, self-validating protocols for the synthesis and biological evaluation of these compounds. By integrating field-proven insights with rigorous scientific data, this guide aims to empower researchers to rationally design and evaluate novel 1,2,4-triazole-based therapeutic agents.

I. Synthetic Strategies: Building the 1,2,4-Triazole Scaffold

The foundation of exploring the biological potential of 1,2,4-triazoles lies in their efficient and versatile synthesis. Several classical and modern methods are employed, each with its own advantages depending on the desired substitution pattern.

Classical Synthetic Protocols: The Pellizzari and Einhorn-Brunner Reactions

The Pellizzari reaction offers a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acyl hydrazide.[5] This method is particularly useful for generating symmetrically or asymmetrically substituted triazoles.

The Einhorn-Brunner reaction provides a pathway to 1,5-disubstituted-1,2,4-triazoles by reacting a hydrazine with a diacylamine. The choice of reaction conditions, particularly the use of a weak acid catalyst, is crucial for driving the cyclization.

Synthesis of 1,2,4-Triazole-3-thiones: A Key Intermediate

A significant number of biologically active 1,2,4-triazole derivatives are synthesized from 1,2,4-triazole-3-thione intermediates. These are typically prepared through the cyclization of thiosemicarbazide derivatives.

A common approach involves the intermolecular cyclization of thiosemicarbazide in an alkaline medium, followed by acidification.[2] Alternatively, heating an equimolar mixture of thiosemicarbazide with various carboxylic acids can lead to the formation of different triazole derivatives.[2] A two-stage method involving the acylation of thiosemicarbazides with carboxylic acids in the presence of a coupling agent like polyphosphate ester (PPE), followed by cyclodehydration with an aqueous alkali solution, has also been effectively demonstrated.[6]

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details a common method for synthesizing a key triazole intermediate.

Materials:

-

Substituted benzoic acid (0.01 M)

-

Thiocarbohydrazide (0.01 M)

-

Sodium bicarbonate solution

-

Water

Procedure:

-

A mixture of the substituted benzoic acid and thiocarbohydrazide is heated until it melts.[7]

-

The molten mixture is maintained at 145°C for 40 minutes.[7]

-

After cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.[7]

-

The product is then washed with water and collected by filtration.[7]

Caption: Workflow for the synthesis of a 1,2,4-triazole-3-thiol intermediate.

II. Antifungal Activity: The Hallmark of 1,2,4-Triazoles

The most prominent biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[3] Marketed drugs like fluconazole and itraconazole have revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[9]

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potency of new compounds. The broth microdilution method is a standardized and quantitative technique for this purpose.

Experimental Protocol:

-

Preparation of Inoculum: Fungal inoculum suspensions are prepared in sterile saline and their density is adjusted spectrophotometrically at 530 nm to a percent transmission range of 75-77%.[10]

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microdilution plates are incubated at 35°C for 24 hours.[10]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in turbidity (typically ≥80%) compared to the drug-free control well.[11]

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

To confirm the mechanism of action, a direct enzyme inhibition assay is performed.

Experimental Protocol:

-

Reaction Mixture Preparation: The assay is conducted at 37°C in a buffer containing potassium phosphate, MgCl₂, DTT, and lipids. Recombinant human CYP51A1 and CPR are pre-incubated together.[2]

-

Substrate and Inhibitor Addition: Lanosterol (substrate) is added to the reaction mixture, followed by the test compound at various concentrations. Ketoconazole is used as a positive control.[2]

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.[2]

-

Steroid Extraction: At chosen time intervals, aliquots are taken, and the reaction is stopped by extracting the steroids with ethyl acetate.[2]

-

Analysis: The extracted steroids are analyzed by HPLC to quantify the conversion of lanosterol to its demethylated product. The IC₅₀ value is calculated from the dose-response curve.

| Compound/Drug | Fungal Strain | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 0.125-4 | [10] |

| Voriconazole | Candida albicans | 0.016-1 | [10] |

| Itraconazole | Candida albicans | 0.10 (Geometric Mean) | [10] |

| Posaconazole | Candida albicans | 0.07 (Geometric Mean) | [10] |

| Triazole Derivative 26 | Aspergillus niger | 0.01–0.27 (μmol/mL) | [9] |

| Triazole Derivative 3 | Aspergillus fumigatus | 1 | [9] |

III. Anticancer Activity: Targeting Cell Proliferation

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[12]

Mechanism of Action: Diverse Cellular Targets

The anticancer activity of 1,2,4-triazoles is attributed to their interaction with various cellular targets, including:

-

Tubulin Polymerization: Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as steroid sulfatase, is another mechanism.[15]

-

Induction of Apoptosis: Many derivatives induce apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[16]

In Vitro Cytotoxicity Assays: MTT and SRB Assays

The initial screening of anticancer compounds involves evaluating their cytotoxicity against cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are widely used for this purpose.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After treatment, MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][17]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is determined from the dose-response curve.[1]

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on tubulin polymerization.

Experimental Protocol (Fluorescence-Based):

-

Reaction Setup: Purified tubulin is incubated in a polymerization buffer containing GTP and a fluorescent reporter (e.g., DAPI) in a 96-well plate.[18]

-

Compound Addition: Test compounds are added at various concentrations.

-

Polymerization Induction: Polymerization is initiated by incubating the plate at 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[12] The IC₅₀ for inhibition of polymerization is then calculated.

| Compound/Drug | Cell Line | IC₅₀ (µM) | Reference |

| Etoposide | MCF-7 (Breast) | 1.91 ± 0.84 | [19] |

| Triazole Derivative 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [19] |

| Triazole Derivative 8c | A549 (Lung) | 0.45 ± 0.057 | [19] |

| Triazole Derivative 10 | MCF-7 (Breast) | 19.6 | [16] |

| Triazole-based Compound 9j | HCT-116 (Colorectal) | 3.25 ± 1.04 | [14] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[20][21]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 1,2,4-triazoles are often mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory response, such as:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[15]

-

Pro-inflammatory Cytokines: Reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][19]

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a classic and reliable model for assessing the acute anti-inflammatory activity of compounds in vivo.

Experimental Protocol:

-

Animal Preparation: Wistar rats or Swiss albino mice are fasted overnight with free access to water.[15]

-

Compound Administration: Test compounds or a standard drug (e.g., ibuprofen or diclofenac sodium) are administered orally or intraperitoneally.[15][22]

-

Induction of Inflammation: After one hour, inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Reaction Setup: The assay is performed using a colorimetric or fluorometric inhibitor screening kit. The reaction mixture contains an assay buffer, heme, and either COX-1 or COX-2 enzyme.[8][15]

-

Inhibitor Addition: Test compounds or a reference drug are added to the inhibitor wells.

-

Incubation: The plate is incubated for a short period at 25°C.

-

Substrate Addition: A colorimetric or fluorometric substrate is added, followed by arachidonic acid to initiate the reaction.

-

Absorbance/Fluorescence Measurement: The appearance of the oxidized product is monitored by measuring the absorbance or fluorescence at the appropriate wavelength. The IC₅₀ values for COX-1 and COX-2 inhibition are then calculated.[15]

| Compound/Drug | Activity | Result | Reference |

| Ibuprofen | In vivo anti-inflammatory | 82% inhibition of paw edema | [22] |

| Triazole Derivative 3 | In vivo anti-inflammatory | 91% inhibition of paw edema | [22] |

| Triazole Derivative 5e | In vivo anti-inflammatory | 81% inhibition of paw edema | [22] |

| Ibuprofen | In vivo analgesic | 71.5% reduction in writhing | [22] |

| Triazole Derivative 3 | In vivo analgesic | 83% reduction in writhing | [22] |

V. Antiviral and Antibacterial Activities: A Broadening Spectrum

While renowned for their antifungal properties, 1,2,4-triazole derivatives also exhibit significant potential as antiviral and antibacterial agents.

Antiviral Activity

The antiviral activity of 1,2,4-triazoles extends to a range of viruses, including HIV and influenza.

Mechanism of Action:

-

HIV-1 Reverse Transcriptase Inhibition: Some derivatives inhibit the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.

-

Influenza Neuraminidase Inhibition: Other derivatives target the influenza virus neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells.[10]

Experimental Protocol (HIV-1 Reverse Transcriptase Inhibition Assay):

-

Reaction Setup: The assay utilizes a kit that measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand using a template/primer hybrid.

-

Inhibitor Addition: The test compound is incubated with the HIV-1 reverse transcriptase enzyme.

-